molecular formula C26H26N2O4S B11438488 Dimethyl 2-{[benzyl(2-phenylethyl)carbamothioyl]amino}benzene-1,4-dicarboxylate

Dimethyl 2-{[benzyl(2-phenylethyl)carbamothioyl]amino}benzene-1,4-dicarboxylate

Cat. No.: B11438488
M. Wt: 462.6 g/mol
InChI Key: ONAVGQXTMOSQST-UHFFFAOYSA-N
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Description

1,4-DIMETHYL 2-{[BENZYL(2-PHENYLETHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzene ring substituted with multiple functional groups, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-{[BENZYL(2-PHENYLETHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-{[BENZYL(2-PHENYLETHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the benzene ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,4-DIMETHYL 2-{[BENZYL(2-PHENYLETHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism by which 1,4-DIMETHYL 2-{[BENZYL(2-PHENYLETHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its application, such as its role in inhibiting microbial growth or modulating cellular processes in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-DIMETHYL 2-{[BENZYL(2-PHENYLETHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE stands out due to its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C26H26N2O4S

Molecular Weight

462.6 g/mol

IUPAC Name

dimethyl 2-[[benzyl(2-phenylethyl)carbamothioyl]amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C26H26N2O4S/c1-31-24(29)21-13-14-22(25(30)32-2)23(17-21)27-26(33)28(18-20-11-7-4-8-12-20)16-15-19-9-5-3-6-10-19/h3-14,17H,15-16,18H2,1-2H3,(H,27,33)

InChI Key

ONAVGQXTMOSQST-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=S)N(CCC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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